molecular formula C22H21N3O2S B11437258 8-(4-methoxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-methoxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11437258
M. Wt: 391.5 g/mol
InChI Key: IZHOEPDDBXPHCO-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core with various substituents such as methoxyphenyl, methylphenyl, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridothiadiazine Core: The initial step involves the cyclization of appropriate starting materials to form the pyrido[2,1-b][1,3,5]thiadiazine core. This can be achieved through the reaction of a substituted pyridine with a thiadiazine precursor under acidic or basic conditions.

    Introduction of Substituents: The methoxyphenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions are typically carried out using reagents such as methoxybenzene and methylbenzene in the presence of a catalyst like aluminum chloride.

    Formation of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a cyanating agent such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield methoxyquinone, while reduction of the carbonitrile group can produce an amine derivative.

Scientific Research Applications

8-(4-methoxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

8-(4-methoxyphenyl)-3-(3-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H21N3O2S/c1-15-4-3-5-17(10-15)24-13-25-21(26)11-19(20(12-23)22(25)28-14-24)16-6-8-18(27-2)9-7-16/h3-10,19H,11,13-14H2,1-2H3

InChI Key

IZHOEPDDBXPHCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)OC

Origin of Product

United States

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